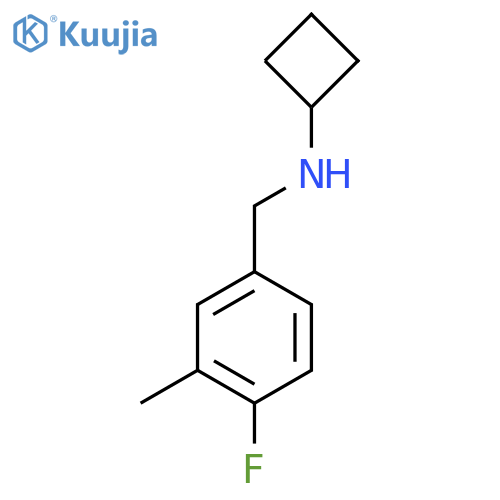

Cas no 1249804-27-0 (N-(4-Fluoro-3-methylphenyl)methylcyclobutanamine)

N-(4-フルオロ-3-メチルフェニル)メチルシクロブタンアミンは、シクロブタンアミン骨格と4-フルオロ-3-メチルフェニル基を有する有機化合物です。この構造は、高い脂溶性と膜透過性を示し、中枢神経系への移行が期待されます。フッ素原子の導入により代謝安定性が向上し、生体内半減期の延長が可能です。メチル基の立体障害により特異的な受容体結合能が調整され、選択性の向上が図られています。シクロブタン環の剛直性が分子構造のコンフォメーションを固定し、標的タンパク質との相互作用を最適化します。これらの特性から、神経科学分野におけるリガンドとしての応用が注目されています。

1249804-27-0 structure

商品名:N-(4-Fluoro-3-methylphenyl)methylcyclobutanamine

CAS番号:1249804-27-0

MF:C12H16FN

メガワット:193.260546684265

CID:5049706

N-(4-Fluoro-3-methylphenyl)methylcyclobutanamine 化学的及び物理的性質

名前と識別子

-

- N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine

- N-(4-Fluoro-3-methylphenyl)methylcyclobutanamine

-

- インチ: 1S/C12H16FN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3

- InChIKey: JNOROARHYHZILJ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1C)CNC1CCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 179

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 12

N-(4-Fluoro-3-methylphenyl)methylcyclobutanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N196190-125mg |

N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine |

1249804-27-0 | 125mg |

$ 490.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628028-1g |

N-(4-fluoro-3-methylbenzyl)cyclobutanamine |

1249804-27-0 | 98% | 1g |

¥7234.00 | 2024-08-09 | |

| TRC | N196190-250mg |

N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine |

1249804-27-0 | 250mg |

$ 810.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628028-2.5g |

N-(4-fluoro-3-methylbenzyl)cyclobutanamine |

1249804-27-0 | 98% | 2.5g |

¥13426.00 | 2024-08-09 |

N-(4-Fluoro-3-methylphenyl)methylcyclobutanamine 関連文献

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

4. Book reviews

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

1249804-27-0 (N-(4-Fluoro-3-methylphenyl)methylcyclobutanamine) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量